

# Structural Elucidation of CAS 14788-14-8: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *3-(Pyrrolidin-1-yl)propanoic acid hydrochloride*

Cat. No.: *B081801*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The compound identified by CAS number 14788-14-8 is **3-(pyrrolidin-1-yl)propanoic acid hydrochloride**. This molecule is a saturated heterocyclic compound containing a pyrrolidine ring and a propanoic acid functional group. Its hydrochloride salt form suggests enhanced stability and solubility in aqueous media, which is often advantageous for pharmaceutical and research applications. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its chemical identity, predicted spectral data, a plausible synthetic route, and a discussion of its potential biological significance based on its structural motifs.

## Chemical Identity and Properties

A summary of the key chemical identifiers and properties for **3-(pyrrolidin-1-yl)propanoic acid hydrochloride** is presented in Table 1.

Property	Value
CAS Number	14788-14-8
IUPAC Name	3-(pyrrolidin-1-yl)propanoic acid;hydrochloride
Molecular Formula	C <sub>7</sub> H <sub>14</sub> ClNO <sub>2</sub>
Molecular Weight	179.64 g/mol
Canonical SMILES	<chem>C1CCNC1CCC(=O)O.Cl</chem>
Physical Description	Solid (predicted)
Solubility	Soluble in water (predicted)

## Structural Elucidation via Spectroscopic Methods

While direct experimental spectra for **3-(pyrrolidin-1-yl)propanoic acid hydrochloride** are not readily available in public databases, its structure can be confidently predicted based on the analysis of its constituent parts and comparison with data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 3.1.1. Predicted <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine ring and the propanoic acid chain. The hydrochloride form will result in the protonation of the pyrrolidine nitrogen, leading to downfield shifts of the adjacent protons.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts

Protons	Multiplicity	Predicted Chemical Shift ( $\delta$ , ppm)
Pyrrolidine H2', H5'	Multiplet	3.0 - 3.4
Pyrrolidine H3', H4'	Multiplet	1.9 - 2.2
Propanoic H3	Triplet	2.8 - 3.2
Propanoic H2	Triplet	2.5 - 2.8
Carboxylic Acid OH	Singlet (broad)	10 - 12

### 3.1.2. Predicted $^{13}\text{C}$ NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C1' (C=O)	170 - 175
C2', C5' (Pyrrolidine)	50 - 55
C3', C4' (Pyrrolidine)	22 - 26
C3 (Propanoic)	48 - 52
C2 (Propanoic)	30 - 35

## Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to fragment in a predictable manner. The molecular ion peak  $[\text{M}]^+$  for the free base ( $\text{C}_7\text{H}_{13}\text{NO}_2$ ) would be observed at  $m/z$  143.10. Common fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the pyrrolidine ring.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Fragment
144.10	[M+H] <sup>+</sup> (protonated free base)
98.09	[M - COOH] <sup>+</sup>
70.08	[C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup> (pyrrolidine fragment)

## Infrared (IR) Spectroscopy

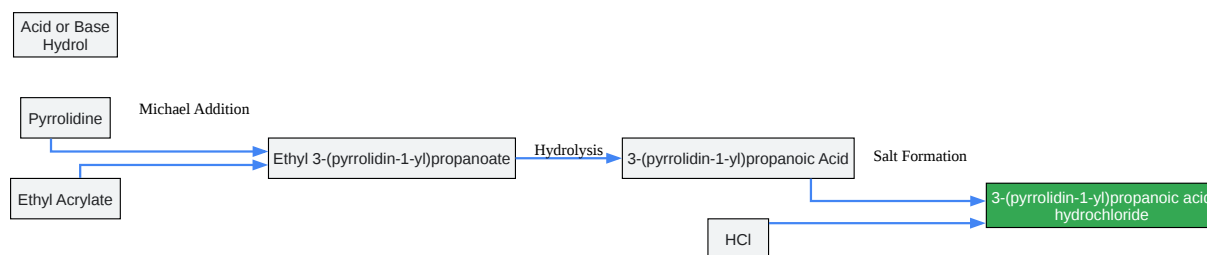
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
O-H (Carboxylic Acid)	2500-3300	Broad
C=O (Carboxylic Acid)	1700-1725	Strong
N-H <sup>+</sup> (Ammonium salt)	2200-2800	Broad
C-N	1000-1250	Medium
C-H (aliphatic)	2850-2960	Strong

## Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of **3-(pyrrolidin-1-yl)propanoic acid hydrochloride** is via a Michael addition of pyrrolidine to an acrylic acid ester, followed by hydrolysis and salt formation.



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Caption: Proposed synthesis workflow for **3-(pyrrolidin-1-yl)propanoic acid hydrochloride**.

## Experimental Protocol: Michael Addition

- To a solution of pyrrolidine (1.0 eq) in a suitable solvent such as ethanol, add ethyl acrylate (1.0 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure to obtain the crude ethyl 3-(pyrrolidin-1-yl)propanoate.

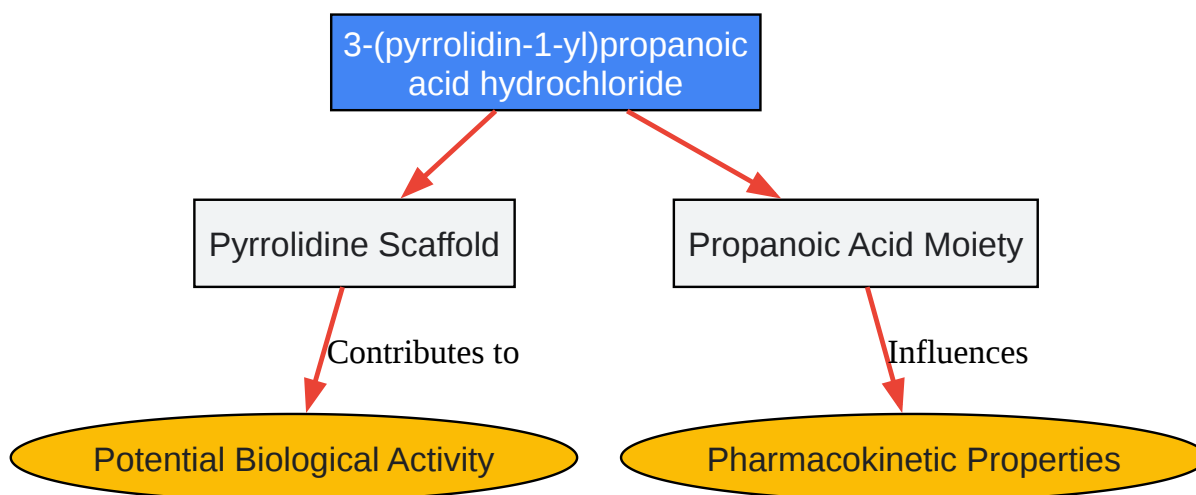
## Experimental Protocol: Hydrolysis and Salt Formation

- Dissolve the crude ester in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis.
- If basic hydrolysis was performed, cool the reaction mixture and acidify with concentrated HCl to a pH of 1-2.

- If acidic hydrolysis was used, simply cool the reaction mixture.
- The product will precipitate out of the solution.
- Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield **3-(pyrrolidin-1-yl)propanoic acid hydrochloride**.

## Potential Biological Significance

While no specific biological activities or signaling pathway involvements have been reported for **3-(pyrrolidin-1-yl)propanoic acid hydrochloride**, the pyrrolidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. Pyrrolidine derivatives are known to exhibit a wide range of activities, including antiviral, anticancer, and central nervous system effects. The propanoic acid moiety can influence the pharmacokinetic properties of the molecule, such as its solubility and ability to interact with biological targets.



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Caption: Logical relationship of structural components to potential biological properties.

Further research is warranted to explore the pharmacological profile of this compound and to identify any specific biological targets or signaling pathways it may modulate.

## Conclusion

This technical guide provides a detailed overview of the structural elucidation of CAS 14788-14-8, **3-(pyrrolidin-1-yl)propanoic acid hydrochloride**. While direct experimental data is limited, a comprehensive understanding of its structure and properties has been established through predictive methods based on sound chemical principles and data from analogous structures. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation into its potential biological activities. This foundational information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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